Besonprodil

Catalog No.
S521011
CAS No.
253450-09-8
M.F
C21H23FN2O3S
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Besonprodil

CAS Number

253450-09-8

Product Name

Besonprodil

IUPAC Name

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C21H23FN2O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25)

InChI Key

FCBQJNCAKZSIAH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone, besonprodil, CI-1041, PD 196860, PD196860

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

The exact mass of the compound Besonprodil is 402.14134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Besonprodil (CAS: 253450-09-8), also known as CI-1041, is a potent, second-generation N-methyl-D-aspartate (NMDA) receptor antagonist highly selective for the NR2B subunit. Unlike broad-spectrum NMDA channel blockers, Besonprodil acts as a negative allosteric modulator by binding specifically to the N-terminal domain (NTD) of the NR2B subunit. In procurement and material selection, it is prioritized as a premium pharmacological tool for neurological and neuropharmacological research, offering low-nanomolar potency and an optimized structural scaffold that mitigates the severe off-target liabilities associated with first-generation analogs [1].

Substituting Besonprodil with first-generation NR2B antagonists like ifenprodil or pan-NMDA blockers like MK-801 severely compromises experimental integrity. Ifenprodil possesses a basic piperidine nitrogen that confers high off-target affinity for alpha-1 adrenergic receptors and hERG potassium channels, introducing confounding cardiovascular variables in in vivo models [1]. Conversely, pan-NMDA blockers inhibit all receptor subtypes indiscriminately, leading to severe psychotomimetic and motor-impairing side effects that mask therapeutic readouts [2]. Besonprodil’s refined scaffold eliminates these liabilities, ensuring that observed neuroprotective or behavioral effects are strictly NR2B-mediated, making it the necessary choice for rigorous preclinical profiling [3].

Laboratory Workflow Fit: Superior NR2B Binding Potency for Low-Dose Assays

Besonprodil demonstrates exceptional potency at the NR1/NR2B receptor complex, with an IC50 of approximately 7 nM [1]. In direct comparison, the first-generation baseline compound ifenprodil exhibits an IC50 in the range of 150 to 340 nM, representing a 20- to 40-fold increase in potency for Besonprodil [2].

Evidence DimensionNR2B Receptor Inhibition (IC50)
Target Compound Data~7 nM
Comparator Or BaselineIfenprodil (~150-340 nM)
Quantified Difference20- to 40-fold higher potency
ConditionsIn vitro recombinant NR1/NR2B receptor binding assays

The 20- to 40-fold higher potency allows laboratories to utilize significantly lower dosing regimens, conserving procurement supply and minimizing solvent/vehicle artifacts in sensitive in vitro workflows.

Reproducibility and Assay Integrity: Elimination of hERG and Alpha-1 Off-Target Liabilities

A critical differentiator for second-generation NR2B antagonists like Besonprodil is the structural optimization that reduces off-target binding[1]. Ifenprodil has high affinity for hERG potassium channels and alpha-1 adrenergic receptors, which causes vasodilation and cardiac liabilities. Besonprodil was specifically engineered to lack the basic nitrogen motif responsible for these interactions, resulting in a drastically cleaner safety pharmacology profile with negligible hERG and alpha-1 activity at therapeutic concentrations[2].

Evidence DimensionOff-target receptor affinity (hERG / alpha-1)
Target Compound DataNegligible affinity at therapeutic doses
Comparator Or BaselineIfenprodil (High affinity, leading to cardiovascular interference)
Quantified DifferenceElimination of confounding cardiovascular side effects
ConditionsIn vitro safety pharmacology screening and in vivo systemic administration

Eliminating cardiovascular and hemodynamic confounders ensures high reproducibility in in vivo behavioral assays, preventing costly false-positive readouts associated with legacy compounds.

In Vivo Model Compatibility: Preservation of Baseline Motor Function

In translational models of Parkinson's disease, particularly those evaluating L-DOPA-induced dyskinesia (LID), Besonprodil effectively alleviates dyskinetic symptoms without compromising the antiparkinsonian efficacy of L-DOPA [1]. By contrast, non-selective pan-NMDA antagonists like MK-801 or ketamine induce severe motor impairment, ataxia, and psychotomimetic effects that render them unusable for chronic motor control studies [2].

Evidence DimensionMotor impairment and psychotomimetic side effects
Target Compound DataAlleviates LID without motor impairment
Comparator Or BaselineMK-801 / Ketamine (Induces severe ataxia and motor disruption)
Quantified DifferenceWide therapeutic window vs. unviable motor toxicity
ConditionsIn vivo MPTP-lesioned or 6-OHDA rodent/primate models of Parkinson's disease

Unlike pan-NMDA blockers that cause severe ataxia, Besonprodil's wide therapeutic window makes it the only viable procurement choice for chronic motor control and dyskinesia studies.

L-DOPA-Induced Dyskinesia (LID) and Parkinson's Disease Modeling

Besonprodil is the preferred pharmacological tool for in vivo studies investigating LID. Because it selectively blocks NR2B without the motor-impairing effects of pan-NMDA antagonists, it allows researchers to accurately measure dyskinesia reduction while maintaining the therapeutic benefits of L-DOPA [1].

Neuropathic and Inflammatory Pain Assays

In models of chronic pain and central sensitization, Besonprodil is utilized to isolate the role of NR2B receptors in the dorsal horn. Its lack of alpha-1 adrenergic and hERG liability ensures that pain readouts are not confounded by the cardiovascular and hemodynamic shifts typically caused by first-generation agents like ifenprodil [2].

Electrophysiological Subtype Profiling

For patch-clamp and in vitro electrophysiology, Besonprodil is procured as a highly selective probe to distinguish NR2B-mediated currents from NR2A, NR2C, or NR2D currents. Its low-nanomolar IC50 allows for precise titration in cultured neurons or brain slices without affecting normal synaptic transmission driven by NR2A[3].

Neuroprotection and Excitotoxicity Screening

Besonprodil is deployed in oxygen-glucose deprivation (OGD) and glutamate excitotoxicity assays to evaluate the specific contribution of extrasynaptic NR2B overactivation to neuronal cell death, providing a cleaner neuroprotective baseline than broad-spectrum channel blockers [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

402.14134194 Da

Monoisotopic Mass

402.14134194 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K3N2D15WW

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN2B (NMDAR2B) [HSA:2904] [KO:K05210]

Other CAS

253450-09-8

Wikipedia

Besonprodil

Dates

Last modified: 02-18-2024
1: Ouattara B, Hoyer D, Grégoire L, Morissette M, Gasparini F, Gomez-Mancilla B, Di Paolo T. Changes of AMPA receptors in MPTP monkeys with levodopa-induced dyskinesias. Neuroscience. 2010 Jun 2;167(4):1160-7. doi: 10.1016/j.neuroscience.2010.03.022. Epub 2010 Mar 18. PubMed PMID: 20303391.
2: Morissette M, Samadi P, Hadj Tahar A, Bélanger N, Di Paolo T. Striatal Akt/GSK3 signaling pathway in the development of L-Dopa-induced dyskinesias in MPTP monkeys. Prog Neuropsychopharmacol Biol Psychiatry. 2010 Apr 16;34(3):446-54. doi: 10.1016/j.pnpbp.2009.12.011. Epub 2009 Dec 16. PubMed PMID: 20026151.
3: Tamim MK, Samadi P, Morissette M, Grégoire L, Ouattara B, Lévesque D, Rouillard C, Di Paolo T. Effect of non-dopaminergic drug treatment on Levodopa induced dyskinesias in MPTP monkeys: common implication of striatal neuropeptides. Neuropharmacology. 2010 Jan;58(1):286-96. doi: 10.1016/j.neuropharm.2009.06.030. Epub 2009 Jul 2. PubMed PMID: 19576910.
4: Ouattara B, Belkhir S, Morissette M, Dridi M, Samadi P, Grégoire L, Meltzer LT, Di Paolo T. Implication of NMDA receptors in the antidyskinetic activity of cabergoline, CI-1041, and Ro 61-8048 in MPTP monkeys with levodopa-induced dyskinesias. J Mol Neurosci. 2009 Jun;38(2):128-42. doi: 10.1007/s12031-008-9137-8. Epub 2008 Aug 14. PubMed PMID: 18704766.
5: Samadi P, Morissette M, Calon F, Hadj Tahar A, Dridi M, Belanger N, Meltzer LT, Bédard PJ, Di Paolo T. Normalization of GABAA receptor specific binding in the substantia nigra reticulata and the prevention of L-dopa-induced dyskinesias in MPTP parkinsonian monkeys. Synapse. 2008 Feb;62(2):101-9. PubMed PMID: 17992687.
6: Borza I, Bozó E, Barta-Szalai G, Kiss C, Tárkányi G, Demeter A, Gáti T, Háda V, Kolok S, Gere A, Fodor L, Nagy J, Galgóczy K, Magdó I, Agai B, Fetter J, Bertha F, Keserü GM, Horváth C, Farkas S, Greiner I, Domány G. Selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides. J Med Chem. 2007 Mar 8;50(5):901-14. Epub 2007 Feb 10. PubMed PMID: 17290978.
7: Morissette M, Dridi M, Calon F, Hadj Tahar A, Meltzer LT, Bédard PJ, Di Paolo T. Prevention of dyskinesia by an NMDA receptor antagonist in MPTP monkeys: effect on adenosine A2A receptors. Synapse. 2006 Sep 1;60(3):239-50. PubMed PMID: 16739115.
8: Morissette M, Dridi M, Calon F, Hadj Tahar A, Meltzer LT, Bédard PJ, Di Paolo T. Prevention of levodopa-induced dyskinesias by a selective NR1A/2B N-methyl-D-aspartate receptor antagonist in parkinsonian monkeys: implication of preproenkephalin. Mov Disord. 2006 Jan;21(1):9-17. PubMed PMID: 16127720.
9: Barton ME, White HS, Wilcox KS. The effect of CGX-1007 and CI-1041, novel NMDA receptor antagonists, on NMDA receptor-mediated EPSCs. Epilepsy Res. 2004 Mar;59(1):13-24. PubMed PMID: 15135163.
10: Barton ME, White HS. The effect of CGX-1007 and CI-1041, novel NMDA receptor antagonists, on kindling acquisition and expression. Epilepsy Res. 2004 Mar;59(1):1-12. PubMed PMID: 15135162.
11: Hadj Tahar A, Grégoire L, Darré A, Bélanger N, Meltzer L, Bédard PJ. Effect of a selective glutamate antagonist on L-dopa-induced dyskinesias in drug-naive parkinsonian monkeys. Neurobiol Dis. 2004 Mar;15(2):171-6. PubMed PMID: 15006686.
12: Kovács G, Kocsis P, Tarnawa I, Horváth C, Szombathelyi Z, Farkas S. NR2B containing NMDA receptor dependent windup of single spinal neurons. Neuropharmacology. 2004 Jan;46(1):23-30. PubMed PMID: 14654094.
13: Chen LR, Wesley JA, Bhattachar S, Ruiz B, Bahash K, Babu SR. Dissolution behavior of a poorly water soluble compound in the presence of Tween 80. Pharm Res. 2003 May;20(5):797-801. PubMed PMID: 12751636.

Explore Compound Types